Demethyl Benzydamine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

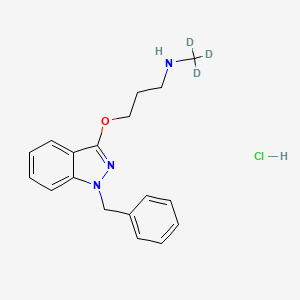

3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBUAEBLTYVPPB-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747415 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-08-2 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Comparative Analysis of Desmethyl Benzydamine-d3 and its Non-Deuterated Analog for Advanced Bioanalytical Applications

Abstract: This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the comparative analysis and application of Desmethyl Benzydamine and its stable isotope-labeled (SIL) counterpart, Desmethyl Benzydamine-d3. We delve into the core principles of using deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis. The narrative elucidates the causal relationships behind experimental choices, from sample preparation to instrumental analysis, ensuring a robust and self-validating methodology. This document offers a detailed, field-proven protocol for the quantification of Desmethyl Benzydamine in human plasma, highlighting the indispensable role of Desmethyl Benzydamine-d3 in achieving the accuracy and precision required to meet stringent regulatory standards.

Introduction: The Imperative of Metabolite Quantification in Drug Development

The journey of a drug from discovery to clinical use is underpinned by a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A critical component of this is the identification and quantification of its metabolites, which can influence both the efficacy and toxicity of the parent compound.

1.1 Benzydamine: A Profile Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, widely used for treating inflammatory conditions of the mouth and throat.[1][2] Its mechanism involves the stabilization of cellular membranes and inhibition of prostaglandin synthesis, accumulating preferentially in inflamed tissues.[2]

1.2 The Significance of Metabolite Profiling: Desmethyl Benzydamine The metabolism of Benzydamine in humans primarily occurs in the liver, leading to the formation of several metabolites. The main metabolic pathways are N-oxidation, forming Benzydamine N-oxide, and N-demethylation, which produces Desmethyl Benzydamine (Norbenzydamine).[3] Quantifying these metabolites is crucial for constructing a complete pharmacokinetic (PK) profile and assessing the overall exposure and metabolic fate of the drug.

1.3 The Gold Standard: Stable Isotope Labeling in Bioanalysis Quantitative bioanalysis, especially for regulatory submissions, demands the highest levels of accuracy and precision. The use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard for LC-MS/MS assays.[4] A SIL-IS, such as Desmethyl Benzydamine-d3, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[5] This near-perfect analogy allows it to track the analyte through every stage of the analytical process—extraction, chromatography, and ionization—thereby correcting for variability and matrix effects with unparalleled efficacy.[6][7]

Structural and Physicochemical Distinctions

The fundamental difference between Desmethyl Benzydamine and its d3-labeled analog is the substitution of three hydrogen atoms with deuterium on one of the N-methyl groups. This seemingly minor change has significant implications for its use in mass spectrometry.

2.1 Molecular Structures and Isotopic Labeling

Caption: Molecular structures of Desmethyl Benzydamine and its deuterated (d3) analog.

2.2 Comparative Physicochemical Properties

The primary distinction lies in their mass, which allows the mass spectrometer to differentiate between the analyte and the internal standard.

| Property | Desmethyl Benzydamine | Desmethyl Benzydamine-d3 (Internal Standard) | Rationale for Use |

| Chemical Formula | C₁₈H₂₁N₃O | C₁₈H₁₈D₃N₃O | Isotopic substitution creates a mass shift. |

| Monoisotopic Mass | 295.1685 g/mol | 298.1873 g/mol | A mass difference of +3 Da prevents isotopic crosstalk. |

| Protonated Ion (M+H)⁺ | m/z 296.1758 | m/z 299.1946 | This is the precursor ion typically selected in Q1 for MS/MS analysis. |

| Retention Time | Nearly Identical | Nearly Identical | Co-elution is critical for effective compensation of matrix effects.[7] |

| Extraction Recovery | Nearly Identical | Nearly Identical | Ensures the IS accurately reflects analyte loss during sample preparation. |

| Ionization Efficiency | Nearly Identical | Nearly Identical | Ensures the IS accurately reflects analyte signal suppression or enhancement. |

2.3 The "Chromatographic Isotope Effect" While a SIL-IS is designed to co-elute with the analyte, a minor separation known as the "chromatographic isotope effect" can sometimes occur.[8][9] Deuterium-carbon bonds are slightly shorter and stronger than protium-carbon bonds, which can lead to subtle differences in interaction with the stationary phase.[10][11] This may result in the deuterated standard eluting slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[10] While often negligible, this effect must be assessed during method development, as significant separation could compromise the ability of the IS to compensate for matrix effects that vary across the chromatographic peak.[8]

Core Application: The Principle of Stable Isotope Dilution LC-MS/MS

The use of Desmethyl Benzydamine-d3 as an internal standard (IS) is predicated on the principle of stable isotope dilution, a cornerstone of modern quantitative mass spectrometry.

3.1 The Bioanalytical Workflow A known, fixed amount of the IS (Desmethyl Benzydamine-d3) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the very beginning of the sample preparation process. The instrument then measures the peak area response ratio of the analyte to the IS. Since any loss or matrix-induced variation should affect both the analyte and the co-eluting IS proportionally, their ratio remains constant, allowing for accurate back-calculation of the analyte concentration from the calibration curve.[12]

Sources

- 1. scispace.com [scispace.com]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects of Chromatography and Amount-Dependency by Peak Homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Bland–Altman and Receiver Operating Characteristic (ROC) Approaches to Study Isotope Effects in Gas Chromatography–Mass Spectrometry Analysis of Human Plasma, Serum and Urine Samples [mdpi.com]

- 12. irl.umsl.edu [irl.umsl.edu]

A Technical Guide to the Solubility of Demethyl Benzydamine-d3 Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyl Benzydamine-d3 Hydrochloride is a critical deuterated internal standard used in the quantitative analysis of its parent drug, Benzydamine, and its primary metabolite, N-demethylbenzydamine.[1][2] Accurate preparation of stock and working solutions necessitates a thorough understanding of its solubility characteristics in various organic solvents. This guide provides a comprehensive framework for predicting and experimentally determining the solubility of this compound. Due to the scarcity of direct public data for this specific isotopically labeled standard, this document leverages physicochemical principles and published data for the structurally analogous compounds, Benzydamine Hydrochloride and N-demethylbenzydamine Hydrochloride, to provide robust, scientifically grounded guidance. The minor isotopic substitution of three deuterium atoms for hydrogen has a negligible effect on the macroscopic property of solubility, making this analog-based approach a valid and practical strategy for the research scientist.

Introduction: Physicochemical Foundations of Solubility

This compound is the hydrochloride salt of a tertiary amine.[1] Its structure consists of a relatively large, moderately lipophilic indazole core and a protonated amine group, rendering the molecule amphipathic. As a salt, it possesses significant ionic character, which dictates its interaction with different solvent types.

The fundamental principle governing solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of Demethyl Benzydamine-d3 HCl is therefore a direct function of a solvent's ability to overcome the solute's crystal lattice energy and effectively solvate both the charged hydrochloride portion and the non-polar organic backbone.

Key Molecular Characteristics:

-

Ionic Character: The hydrochloride salt form (R₃N⁺H Cl⁻) is the most significant contributor to its solubility in polar solvents. Protic solvents, which can donate hydrogen bonds, are particularly effective at solvating both the protonated amine and the chloride anion.

-

Hydrogen Bonding: The ether oxygen and nitrogen atoms in the indazole ring can act as hydrogen bond acceptors.

-

Lipophilicity: The benzyl group and the indazole ring system contribute to the molecule's non-polar character, influencing its solubility in less polar organic solvents.[3]

The interplay between these features determines the compound's solubility profile across a spectrum of organic solvents.

Predicted Solubility Profile

Based on the structure and available data for the parent compound, Benzydamine HCl, a qualitative and quantitative solubility profile for Demethyl Benzydamine-d3 HCl can be predicted. Data from commercial suppliers indicates that Benzydamine HCl is soluble in water, ethanol, DMSO, chloroform, and n-butanol.[4][5][6] This provides a strong basis for predicting the behavior of its demethylated, deuterated analog.

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol | 33, 24 | High to Very High | These solvents effectively solvate the ionic hydrochloride group through ion-dipole interactions and hydrogen bonding, while their alkyl chains can interact with the organic backbone of the molecule. Published data for Benzydamine HCl shows high solubility of >60 mg/mL in water and ethanol.[4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | 47, 37 | High (DMSO), Moderate (ACN) | DMSO is an excellent solvent for many hydrochloride salts due to its large dipole moment.[4] Acetonitrile is less polar and may be a weaker solvent but is often sufficient for analytical concentrations. |

| Chlorinated | Dichloromethane (DCM), Chloroform | 9, 5 | Moderate to High | These solvents can solvate the large organic portion of the molecule. Solubility is aided by the disruption of the crystal lattice, and some dipole interactions are possible. Benzydamine HCl is reported to be soluble in chloroform.[5][6] |

| Non-Polar | Hexane, Toluene | 2, 2.4 | Very Low to Insoluble | These solvents lack the polarity to effectively solvate the ionic R₃N⁺H Cl⁻ portion of the molecule. The energy required to break the crystal lattice is not compensated by favorable solute-solvent interactions. |

Quantitative data for Benzydamine HCl from commercial suppliers serves as a strong proxy.[4]

Experimental Protocol for Solubility Determination

To establish a definitive solubility value in a specific solvent, an experimental approach is necessary. The following protocol describes a robust "shake-flask" method, a gold standard for determining equilibrium solubility, adapted for a high-value analytical standard where material conservation is key.[7]

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a small, inert vial (e.g., a 2 mL glass HPLC vial). The key is to have more solid than will dissolve.

-

Solvent Addition: Using a calibrated pipette, add a precise volume of the desired organic solvent (e.g., 1.0 mL).

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.[7] Visually confirm that undissolved solid remains at the bottom of the vial.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. For accuracy, immediately filter this supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining particulates.

-

Dilution: Create a precise dilution of the filtered supernatant using a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of your quantification method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS. Calculate the concentration of the diluted sample against a freshly prepared calibration curve of the same compound.

-

Calculation: Back-calculate the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

This self-validating protocol ensures that a true saturated solution is achieved and accurately measured, providing trustworthy and reproducible results.

Visualization of Solvation Principles

The interaction between the solute and solvent molecules is the determining factor in solubility. The following diagram illustrates why a polar protic solvent like methanol is effective, while a non-polar solvent like hexane is not.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Demethyl Benzydamine Hydrochloride - SRIRAMCHEM [sriramchem.com]

- 3. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzydamine hydrochloride | COX | PGE Synthase | TargetMol [targetmol.com]

- 5. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]

- 6. Benzydamine hydrochloride | 132-69-4 [chemicalbook.com]

- 7. who.int [who.int]

Demethyl Benzydamine-d3 Hydrochloride: A Guide to Commercial Sourcing, Quality Control, and Bioanalytical Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Demethyl Benzydamine-d3 Hydrochloride, a critical isotopically labeled internal standard for bioanalytical and pharmacokinetic (PK) studies. Intended for researchers, analytical scientists, and drug development professionals, this document navigates the commercial supplier landscape, outlines essential quality control (QC) protocols for verifying identity and purity, and presents a detailed workflow for its application in quantitative mass spectrometry. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for the precise and reliable use of this reference material.

Introduction: The Role of Labeled Metabolites in Drug Development

Benzydamine Hydrochloride is a well-established non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anesthetic, and anti-inflammatory properties, primarily used in the treatment of oropharyngeal conditions[1][2][3]. The study of its metabolism is fundamental to understanding its complete pharmacological profile. Demethyl Benzydamine is a known metabolite of Benzydamine[4].

To accurately quantify Benzydamine and its metabolites in complex biological matrices such as plasma or urine, a stable, isotopically labeled internal standard is indispensable. This compound (CAS No: 1246817-08-2) fulfills this role perfectly[4]. The incorporation of three deuterium atoms (+3 Da) on the methyl group creates a compound that is chemically identical to the endogenous metabolite but mass-shifted. This property allows it to co-elute chromatographically with the analyte while being distinctly detectable by a mass spectrometer, correcting for variations in sample preparation and instrument response.

This guide provides the necessary technical framework for sourcing, validating, and effectively utilizing this essential research compound.

Commercial Supplier Landscape Analysis

The procurement of high-purity, well-characterized reference standards is the foundational step for any successful quantitative analysis. The selection of a supplier should be driven by a rigorous evaluation of product quality, documentation, and support.

Key Commercial Suppliers

The following table summarizes prominent commercial suppliers offering this compound. Researchers are advised to request a batch-specific Certificate of Analysis (CoA) prior to purchase to verify specifications.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |

| Pharmaffiliates | PA STI 088199 | 1246817-08-2 | C₁₈H₁₉D₃ClN₃O | 334.86 | Pharmaceutical standard, labeled metabolite.[4][5] |

| LGC Standards | TRC-D230810 | Not listed, but references free base CAS 32852-16-7 | C₁₈H₁₈D₃N₃O · HCl | Not explicitly listed | Sold in 2.5mg, 5mg, 10mg quantities.[6] |

| SRIRAMCHEM | SPB043-19 | 39860-97-4 (non-deuterated) | C₁₈H₂₁N₃O; HCl | 295.39 (non-deuterated) | Lists the non-deuterated version; caution is advised to confirm the specific product.[7] |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | 1246817-08-2 | C₁₈H₂₂ClN₃O (likely typo) | 331.83978 (non-deuterated) | Trader of fine chemicals; specifications should be carefully verified.[8] |

Note: Discrepancies in molecular formula and weight in some supplier listings are common. Always refer to the structure and confirm with the supplier. The correct formula for the deuterated hydrochloride salt is C₁₈H₁₉D₃ClN₃O.

Causality in Supplier Selection: Beyond the Catalog

Choosing a supplier is not merely a transactional step. The integrity of your data relies on the quality of the reference material.

-

Trustworthiness through Documentation: A reputable supplier will provide a comprehensive, batch-specific CoA detailing the methods used for identity confirmation (e.g., ¹H-NMR, MS) and purity assessment (e.g., HPLC, qNMR). The absence of this documentation is a significant red flag.

-

Expertise in Synthesis: The synthesis of isotopically labeled standards requires specialized expertise to control the position and degree of labeling[9][10]. Suppliers with a strong chemistry background are more likely to provide materials with high isotopic purity and minimal isotopic scrambling.

-

Authoritative Grounding: Look for suppliers who adhere to industry standards, such as those traceable to pharmacopeias or produced under a quality management system (e.g., ISO 9001).

Technical Specifications and In-House Quality Control

Upon receipt, it is best practice to perform in-house verification of the reference standard's identity and purity, even when a CoA is provided. This self-validating step ensures the integrity of all subsequent experiments.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-(Methyl-d3)-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine Hydrochloride | [4] |

| CAS Number | 1246817-08-2 | [4] |

| Molecular Formula | C₁₈H₁₉D₃ClN₃O | [4][5] |

| Molecular Weight | 334.86 g/mol | [4][5] |

| Appearance | Pale Beige Solid | [4] |

| Storage Conditions | 2-8°C, Refrigerator, Desiccate | [4] |

Quality Control Workflow

The following diagram illustrates a robust workflow for the incoming quality control of a chemical reference standard like this compound.

Caption: Figure 1: Incoming QC Workflow for Reference Standards.

Experimental Protocol 1: Identity Confirmation via LC-MS

This protocol verifies the molecular weight of the compound.

-

Preparation of Stock Solution: Accurately weigh ~1 mg of Demethyl Benzydamine-d3 HCl and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

-

Preparation of Working Solution: Dilute the stock solution 1:1000 in 50:50 methanol:water to yield a working solution of 1 µg/mL.

-

LC-MS System Configuration:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

The free base of Demethyl Benzydamine-d3 has a monoisotopic mass of approximately 298.20 Da.

-

Look for the protonated molecular ion [M+H]⁺ at m/z 299.2 . The presence of this ion confirms the identity and mass of the deuterated compound.

-

Experimental Protocol 2: Structural Confirmation via ¹H-NMR

This protocol confirms the chemical structure and can provide an initial assessment of purity.

-

Sample Preparation: Dissolve 2-5 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to avoid obscuring relevant peaks[11].

-

NMR Spectrometer Setup:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

-

Data Analysis:

-

The resulting spectrum should be consistent with the structure of Demethyl Benzydamine.

-

Key expected signals include aromatic protons from the benzyl and indazole rings, and aliphatic protons from the propoxy chain.

-

Crucially, the signal corresponding to the N-methyl group should be significantly diminished or absent compared to the spectrum of the non-deuterated analogue, confirming successful deuteration. The absence of significant unexpected signals is indicative of high chemical purity.

-

Application in Quantitative Bioanalysis

The primary application of Demethyl Benzydamine-d3 HCl is as an internal standard (IS) for the quantification of its non-labeled analogue in biological samples using LC-MS/MS.

Bioanalytical Workflow Overview

The workflow ensures that any loss of analyte during sample processing is accounted for by a proportional loss of the IS, leading to a highly accurate and precise measurement.

Caption: Figure 2: Bioanalytical Workflow using a Labeled IS.

Experimental Protocol 3: Quantification in Plasma via Protein Precipitation

This protocol provides a general method for quantifying Demethyl Benzydamine in plasma. Method development and validation are required for specific applications.

-

Preparation of Standards and QC Samples:

-

Prepare a calibration curve by spiking blank plasma with known concentrations of non-labeled Demethyl Benzydamine.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL Demethyl Benzydamine-d3 HCl).

-

Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC-MS/MS Analysis (MRM Mode):

-

LC Conditions: Use conditions similar to Protocol 1 to achieve chromatographic separation.

-

MS/MS Transitions (Multiple Reaction Monitoring - MRM): These must be optimized empirically.

-

Analyte: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion). e.g., m/z 296.2 → m/z [fragment]

-

Internal Standard: Q1 (Precursor Ion, [M+H]⁺) → Q3 (Product Ion). e.g., m/z 299.2 → m/z [same fragment]

-

-

The key is to use the same fragmentation pathway for both the analyte and the IS to ensure parallel analytical behavior.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and IS transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for modern drug metabolism and pharmacokinetic research. The integrity of quantitative bioanalytical data is directly linked to the quality of the reference materials used. Therefore, a systematic approach to sourcing from reputable suppliers, coupled with rigorous in-house quality control, is not merely a recommendation but a scientific necessity. By following the workflows and protocols outlined in this guide, researchers can ensure the reliability of their materials and, consequently, the accuracy and reproducibility of their results.

References

-

Grimling, B. (2021). Formulation and Characterisation of Mucoadhesive Dental Applications Containing Benzydamine Hydrochloride. Progress on Chemistry and Application of Chitin and its Derivatives, Volume XXVI. Available at: [Link][12]

-

Sironi, M., et al. (2023). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. National Center for Biotechnology Information. Available at: [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65464, Benzydamine Hydrochloride. Available at: [Link][13]

-

Sironi, M., et al. (2023). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Available at: [Link][2]

-

Chorna, O., et al. (2021). Identification of Benzydamine and its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. ResearchGate. Available at: [Link][14]

-

Cherniy, V. A., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. SciSpace. Available at: [Link][15]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57369682, Demethyl Benzydamine Hydrochloride. Available at: [Link][16]

-

Google Patents. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. Available at: [9]

-

Cagiano, R., et al. (2022). Benzydamine hydrochloride for the treatment of sore throat and irritative/inflammatory conditions of the oropharynx: a cross-national survey among pharmacists and general practitioners. ResearchGate. Available at: [Link][17]

-

Guldiker, G., et al. (2013). The development and in vitro evaluation of sustained release tablet formulations of benzydamine hydrochloride and its determination. PubMed. Available at: [Link][18]

-

Clinical Trial Arena. (2024). BENZYDAMINE HYDROCHLORIDE – Application in Therapy and Current Clinical Research. Available at: [Link][3]

-

Google Patents. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B. Available at: [19]

-

Guldiker, G., et al. (2013). The Development and In Vitro Evaluation of Sustained Release Tablet Formulations of Benzydamine Hydrochloride and its Determination. ResearchGate. Available at: [Link][20]

-

JETIR. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Available at: [Link][21]

-

Cherniy, V. A., et al. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available at: [Link][22]

-

Pharmaffiliates. Benzydamine-impurities. Available at: [Link][5]

-

Google Patents. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof. Available at: [23]

-

The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. Available at: [Link][24]

-

ResearchGate. (PDF) An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry 13C Trimethylation Enhancement Using Diazomethane (13CTrEnDi)- Modified Lipid Data. Available at: [Link][25]

Sources

- 1. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Demethyl Benzydamine Hydrochloride | LGC Standards [lgcstandards.com]

- 7. Demethyl Benzydamine Hydrochloride - SRIRAMCHEM [sriramchem.com]

- 8. echemi.com [echemi.com]

- 9. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.washington.edu [chem.washington.edu]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Demethyl Benzydamine Hydrochloride | C18H22ClN3O | CID 57369682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The development and in vitro evaluation of sustained release tablet formulations of benzydamine hydrochloride and its determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. jetir.org [jetir.org]

- 22. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 23. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Demethyl Benzydamine in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, robust, and fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Demethyl Benzydamine in human plasma. To ensure the highest accuracy and mitigate matrix effects, Demethyl Benzydamine-d3 Hydrochloride is employed as the stable isotope-labeled internal standard (SIL-IS). The protocol outlines a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is designed for high-throughput applications in clinical and preclinical studies, offering excellent sensitivity, specificity, and reliability in line with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Rationale for a Validated LC-MS/MS Assay

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties, commonly used for the relief of pain and inflammation in the mouth and throat.[1][2][3] Its metabolism in the body leads to the formation of several metabolites, including Demethyl Benzydamine and Benzydamine N-oxide.[4][5] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies during drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[6] Tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation of the parent ion to a product ion, a process known as Multiple Reaction Monitoring (MRM).[7][8][9]

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[10][11][12][13] The most effective strategy to counteract this variability is the use of a stable isotope-labeled internal standard (SIL-IS).[14][15] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects and variability in sample processing, thus providing a reliable basis for accurate quantification.[16]

This application note provides a comprehensive, step-by-step protocol for the quantification of Demethyl Benzydamine in human plasma, underpinned by a rigorous validation process that adheres to international regulatory guidelines.[17][18][19]

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Demethyl Benzydamine Hydrochloride | (Example: Toronto Research Chemicals) | ≥98% purity |

| This compound | (Example: Alsachim) | ≥98% purity, Deuterium Incorporation ≥99% |

| Human Plasma (K2EDTA) | (Example: BioIVT) | Pooled, screened |

| Acetonitrile | (Example: Fisher Scientific) | LC-MS Grade |

| Methanol | (Example: Fisher Scientific) | LC-MS Grade |

| Formic Acid | (Example: Sigma-Aldrich) | LC-MS Grade |

| Water | (Example: Millipore Milli-Q) | 18.2 MΩ·cm |

Experimental Protocol

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Using a high-purity solvent and precise weighing ensures the integrity of the calibration curve and quality control samples.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of Demethyl Benzydamine Hydrochloride and this compound into separate 1 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the Demethyl Benzydamine primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation (PPT)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[20] Acetonitrile is a common and efficient precipitation solvent. The addition of the IS to the precipitation solvent allows for early normalization of any volumetric inconsistencies.

Caption: Protein Precipitation Workflow.

Protocol:

-

Pipette 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Demethyl Benzydamine, with a short run time suitable for high-throughput analysis. The mobile phase composition and gradient are selected to ensure good retention and separation from endogenous plasma components. The mass spectrometer parameters are tuned to maximize the signal intensity for the specific MRM transitions of the analyte and the IS.

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| System | (Example: Shimadzu Nexera X2 or Waters Acquity UPLC) |

| Column | (Example: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to initial |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| System | (Example: SCIEX QTRAP 6500+ or Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | +5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| Analyte (Demethyl Benzydamine) | Q1: m/z 296.2 -> Q3: m/z 91.1 (Quantifier) |

| Q1: m/z 296.2 -> Q3: m/z 197.1 (Qualifier) | |

| IS (Demethyl Benzydamine-d3) | Q1: m/z 299.2 -> Q3: m/z 91.1 |

Note: The specific m/z values for Demethyl Benzydamine are hypothetical and should be optimized based on the actual compound.

Bioanalytical Method Validation

Rationale: A comprehensive validation is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.[21] The validation experiments described below are based on the guidelines issued by the FDA and EMA.[17][18][22]

Caption: Core Components of Method Validation.

Selectivity and Specificity

-

Protocol: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

-

Acceptance Criteria: The response of any interfering peaks should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity

-

Protocol: Prepare a calibration curve using blank plasma spiked with at least eight non-zero concentrations of Demethyl Benzydamine. Analyze in triplicate.

-

Acceptance Criteria: A linear regression of the peak area ratio (analyte/IS) versus concentration with a weighting factor of 1/x² should yield a correlation coefficient (r²) of ≥0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

-

Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low, Medium, and High. Perform five replicates per level in a single run (intra-day) and across three different runs on different days (inter-day).[23]

-

Acceptance Criteria:

Table 2: Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |

| LLOQ | 0.5 | 5.2 | 8.9 | 7.1 | 11.3 |

| Low | 1.5 | -3.1 | 6.4 | -1.8 | 7.5 |

| Medium | 50.0 | 1.5 | 4.1 | 2.3 | 5.2 |

| High | 150.0 | -0.8 | 3.5 | -0.5 | 4.1 |

Extraction Recovery and Matrix Effect

-

Protocol:

-

Recovery: Compare the peak area of the analyte from extracted plasma samples (pre-spiked) to the peak area of post-extraction spiked samples at three QC levels.

-

Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma from six different sources to the peak area of the analyte in a neat solution.[10]

-

-

Acceptance Criteria:

-

Recovery: Should be consistent and reproducible.

-

Matrix Effect: The CV of the IS-normalized matrix factor across the six sources should be ≤15%.

-

Table 3: Recovery and Matrix Effect Summary

| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (CV%) |

| Low | 92.5 | 98.7 | 4.8 |

| Medium | 94.1 | 99.1 | 3.5 |

| High | 93.8 | 98.2 | 4.1 |

Stability

-

Protocol: Evaluate the stability of Demethyl Benzydamine in plasma under various conditions that mimic sample handling and storage:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: At room temperature for 24 hours.

-

Long-Term Stability: At -80°C for 3 months.

-

Post-Preparative Stability: In the autosampler for 48 hours.

-

-

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Demethyl Benzydamine in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for matrix effects and ensures high accuracy and precision. The comprehensive validation demonstrates that the method is robust and suitable for regulated bioanalytical studies, supporting the development of pharmaceuticals containing Benzydamine.

References

-

Chorna, O., & Vyshnevska, L. (2021). Identification of Benzydamine and its Metabolit in the Presence of Certain Anti-Inflammatory Non-Steroidal Drugs. ResearchGate. [Link]

-

Baldissera, G., et al. (1987). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. PubMed. [Link]

-

Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

-

ScienceRise: Pharmaceutical Science. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise. [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. EMA. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

-

NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

-

Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. [Link]

-

PubChem. (n.d.). Demethyl Benzydamine Hydrochloride. PubChem. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

-

International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

-

LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. [Link]

- Bansal, S., & DeStefano, A. (2007).

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. ijppr.humanjournals.com. [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

-

F1000Research. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research. [Link]

-

NHS. (n.d.). Benzydamine: a non-steroidal anti-inflammatory drug (NSAID) to treat sore throats, mouth ulcers and teething. NHS. [Link]

-

Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry. Mtoz Biolabs. [Link]

-

Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]

-

Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

-

Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. [Link]

-

Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

-

ResearchGate. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. ResearchGate. [Link]

-

Chromatographia. (2009). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed. [Link]

-

Singh, G. (2008). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH. [Link]

-

Chromatography Today. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

University of Washington. (n.d.). Lecture 16: Tandem MS. University of Washington. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzydamine: a non-steroidal anti-inflammatory drug (NSAID) to treat sore throats, mouth ulcers and teething - NHS [nhs.uk]

- 3. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. What Is the Principle of Tandem Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nebiolab.com [nebiolab.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. fda.gov [fda.gov]

- 19. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 20. agilent.com [agilent.com]

- 21. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. ema.europa.eu [ema.europa.eu]

- 23. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Demethyl Benzydamine-d3 in Drug Metabolism Research

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Bioanalysis

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug metabolites is paramount for understanding the efficacy, safety, and disposition of a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is susceptible to variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is considered best practice and is recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Demethyl Benzydamine-d3 is a deuterated analog of Demethyl Benzydamine, a metabolite of the non-steroidal anti-inflammatory drug, Benzydamine. By incorporating three deuterium atoms, Demethyl Benzydamine-d3 has a higher mass than its unlabeled counterpart while retaining nearly identical physicochemical properties. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, making it an ideal internal standard for the accurate quantification of Demethyl Benzydamine.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Demethyl Benzydamine-d3 in drug metabolism research. The following sections will detail the bioanalytical method development and validation, as well as protocols for in vitro metabolism studies.

Part 1: Bioanalytical Method Development and Validation using Demethyl Benzydamine-d3

A robust and reliable bioanalytical method is the cornerstone of any drug metabolism study. This section outlines the key steps for developing and validating an LC-MS/MS method for the quantification of Demethyl Benzydamine using Demethyl Benzydamine-d3 as an internal standard.

LC-MS/MS Method Development

The goal of method development is to achieve a sensitive, selective, and reproducible assay. The following parameters should be optimized:

Mass Spectrometry Parameters:

Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantitative bioanalysis.[3] The following hypothetical MRM transitions for Demethyl Benzydamine and Demethyl Benzydamine-d3 can serve as a starting point for optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Demethyl Benzydamine | 296.2 | 132.1 | 25 |

| Demethyl Benzydamine-d3 | 299.2 | 132.1 | 25 |

Note: These are proposed transitions and should be optimized for the specific instrument being used. The precursor ion corresponds to the protonated molecule [M+H]+, and the product ion is a characteristic fragment.

Chromatographic Conditions:

A reverse-phase C18 column is a suitable choice for separating Demethyl Benzydamine from other matrix components. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 5 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample. Protein precipitation is a simple and effective method for in vitro metabolism samples.

Protocol for Protein Precipitation:

-

To 50 µL of the in vitro incubation sample, add 150 µL of ice-cold acetonitrile containing Demethyl Benzydamine-d3 (e.g., 10 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation

Method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with regulatory guidelines from the FDA and EMA.[1][2][4][5][6]

Validation Parameters:

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |

| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within ±15% (±20% at the Lower Limit of Quantification - LLOQ) for quality control (QC) samples at low, medium, and high concentrations. |

| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a coefficient of variation (CV) ≤ 15%. |

| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |

| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |

Part 2: In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying metabolic pathways and assessing the metabolic stability of a drug candidate. Human liver microsomes are a commonly used in vitro system as they contain a high concentration of drug-metabolizing enzymes.[7]

Metabolic Stability of Benzydamine in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of Benzydamine when incubated with human liver microsomes.

Experimental Workflow:

Caption: Workflow for Benzydamine metabolic stability assay.

Detailed Protocol:

-

Preparation:

-

Thaw pooled human liver microsomes (from at least 3 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 1 µM working solution of Benzydamine in the same buffer.

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, add 90 µL of the microsomal solution and 5 µL of the Benzydamine working solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.

-

-

Time Points and Termination:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile containing Demethyl Benzydamine-d3 (internal standard). The "0-minute" time point is terminated immediately after the addition of NADPH.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis using the validated method described in Part 1.

-

-

Data Analysis:

-

Calculate the percentage of Benzydamine remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.

-

Metabolite Identification and Formation of Demethyl Benzydamine

This protocol focuses on identifying the metabolites of Benzydamine formed in vitro, with a specific focus on the formation of Demethyl Benzydamine.

Metabolic Pathway of Benzydamine:

Caption: Major metabolic pathways of Benzydamine.

Protocol for Metabolite Identification:

-

Follow the incubation procedure as described in section 2.1, but with a higher concentration of Benzydamine (e.g., 10 µM) to ensure detectable levels of metabolites.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

-

Process the data using metabolite identification software to search for expected biotransformations (e.g., demethylation, oxidation, hydroxylation).

-

Confirm the identity of Demethyl Benzydamine by comparing its retention time and fragmentation pattern with an authentic standard.

-

Use Demethyl Benzydamine-d3 to aid in the structural elucidation of any further metabolites of Demethyl Benzydamine.

Conclusion

The use of Demethyl Benzydamine-d3 as an internal standard is indispensable for the accurate and reliable quantification of Demethyl Benzydamine in drug metabolism research. The protocols and application notes provided herein offer a robust framework for researchers to develop and validate bioanalytical methods and to conduct in vitro metabolism studies. By adhering to these guidelines, scientists can generate high-quality data to support the advancement of drug discovery and development programs.

References

-

Chorna, O., Chornyi, V., Chubenko, A., Hrubnyk, I., Mishchenko, V., & Golik, M. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ScienceRise: Pharmaceutical Science, (6 (34)), 42-49. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

Catanese, B., Lagana, A., Marino, A., Picollo, R., & Rotatori, M. (1986). HPLC determination of benzydamine and its metabolite N-oxide in plasma following oral administration or topical application in man, using fluorimetric detection. Pharmacological Research Communications, 18(4), 385–403. [Link]

-

Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2002). Flavin-containing monooxygenase activity in hepatocytes and microsomes: in vitro characterization and in vivo scaling of benzydamine clearance. Drug metabolism and disposition: the biological fate of chemicals, 30(10), 1087–1092. [Link]

-

Chorna, O., Chornyi, V., Chubenko, O., Hrubnyk, I., Mishchenko, V., & Golik, M. (2021). Identification of Benzydamine and Its Metabolit in the Presence of Certain Anti-inflammatory Non-steroidal Drugs. ScienceRise: Pharmaceutical Science, (6(34)), 42-49. [Link]

-

Virkel, G., Lifschitz, A., Sallovitz, J., Maté, L., Farías, C., & Lanusse, C. (2021). In vitro and in vivo assessment of the benzydamine-mediated interference with the hepatic S-oxidation of the anthelmintic albendazole in sheep. Journal of Veterinary Pharmacology and Therapeutics, 44(4), 586-595. [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Zhang, D., Luo, G., Ding, X., & Lu, C. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Drug Metabolism Reviews, 43(1), 17-29. [Link]

-

U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Turcin, M. N., & Tomuţă, I. (1987). High-performance Liquid Chromatography Assay for the Measurement of Benzydamine Hydrochloride in Topical Pharmaceutical Preparations. Journal of Chromatography B: Biomedical Sciences and Applications, 394(2), 395-399. [Link]

-

Obach, R. S. (2001). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.1). John Wiley & Sons, Inc. [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

Szczesniewski, A., & Adler, C. J. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc. [Link]

-

Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

-

Agilent Technologies, Inc. (n.d.). High-resolution mass spec for metabolomic analysis. [Link]

-

International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Baghla, R. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

-

U.S. Food and Drug Administration. (2013). USFDA guidelines for bioanalytical method validation. [Link]

-

Al-Hiari, Y. M., Smith, P. C., & Abdel-Hay, M. H. (2006). The in vitro hepatic microsomal metabolism of N-benzyladamantanamine in rats. Journal of pharmaceutical and biomedical analysis, 40(2), 434–438. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Sensitivity for Deuterated Compounds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of deuterated compounds in mass spectrometry. Deuterated stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS analysis, prized for their ability to mimic the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and instrumental variability.[1][2][3] However, their use is not without challenges. This guide is designed with full editorial control to address the specific, nuanced issues you may encounter, moving beyond a simple checklist to explain the causality behind experimental observations and solutions.

Section 1: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: Why am I seeing high background noise or "ghost peaks" at the m/z of my deuterated internal standard?

A1: High background noise or the appearance of unexpected peaks at the mass-to-charge ratio (m/z) of your deuterated internal standard (IS) can severely compromise the limit of quantification (LOQ) and overall assay sensitivity.[4] The primary causes are typically contamination, carryover, or in-source deuterium exchange.

Causality & Explanation:

-

System Contamination: Contamination is a frequent culprit, arising from impure mobile phases, contaminated vials, or residue within the LC-MS system itself.[4][5] Even high-purity solvents can introduce background noise that impacts sensitivity. After preventative maintenance, residual cleaning agents can also lead to a temporary increase in background noise.[5]

-

Sample Carryover: The deuterated IS from a high-concentration sample (like a calibration standard) can adsorb to surfaces in the autosampler needle, injection port, or column and then leach out during subsequent runs, creating "ghost peaks."

-

Deuterium Exchange: While SIL standards are generally stable, deuterium atoms at certain positions (e.g., on hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups) are "exchangeable" and can swap with protons from the solvent (H₂O) or mobile phase.[2] This "back-exchange" can reduce the deuterated signal and potentially create interfering signals.

Troubleshooting Workflow:

Experimental Protocol: System Cleanliness Verification

-

Prepare Fresh Mobile Phase: Use brand new, LC-MS grade solvents and additives to prepare your mobile phases.

-

System Flush: Disconnect the column and flush the entire LC system (from the solvent lines to the MS inlet) with a strong solvent like 100% isopropanol or acetonitrile for at least 30-60 minutes.

-

Blank Injections: Re-equilibrate the system with your initial mobile phase. Perform a series of at least three blank solvent injections.

-

Analysis: Monitor the m/z channel for your deuterated IS. A clean system should show a flat, noise-free baseline. If the peak persists, the contamination is likely within the MS ion source or optics, which may require more intensive cleaning as per the manufacturer's guidelines.[4]

Q2: My deuterated internal standard signal is weak or non-linear. What are the common causes?

A2: A weak or non-linear response from a deuterated IS undermines its primary function: to provide reliable quantification. This issue often points to matrix effects, sub-optimal instrument settings, or problems with the standard itself.

Causality & Explanation:

-

Matrix Effects (Ion Suppression): This is the most common cause. Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the IS in the mass spectrometer's source, reducing its signal.[1][4][6] Because the IS is added at a constant concentration, any suppression will lead to a variable response and poor data quality. While SIL standards are designed to co-elute and experience similar matrix effects as the analyte, severe suppression can still impact sensitivity.[2][7]

-

Incorrect Ion Source Parameters: The efficiency of ionization is highly dependent on parameters like gas flows, temperatures, and voltages.[8][9] Settings that are optimal for the analyte may not be perfect for the deuterated IS, although they are typically very similar.

-

Sub-optimal Fragmentation (MS/MS): In tandem mass spectrometry (MS/MS), the collision energy used to fragment the precursor ion into a product ion is critical.[9][10] If the collision energy is not optimized for the deuterated IS, the product ion signal will be weak, leading to poor sensitivity.

Data Presentation: Optimizing ESI Source Parameters

The following table provides typical starting points and the rationale for adjusting key electrospray ionization (ESI) parameters to improve signal intensity.

| Parameter | Typical Starting Range (Vendor Dependent) | Rationale for Adjustment |

| Capillary/Spray Voltage | 2.5 - 4.5 kV (Positive); 2.0 - 4.0 kV (Negative) | Optimizes the electrochemical process that creates ions. Adjust in small increments (0.2-0.5 kV) to find the "sweet spot" for maximum signal without causing instability. |

| Nebulizer Gas (N₂) Pressure | 20 - 60 psi | Affects the formation of fine droplets. Higher pressure can improve desolvation but may decrease signal if too high. |

| Drying Gas (N₂) Flow | 5 - 15 L/min | Aids in solvent evaporation. Insufficient flow leads to poor desolvation and ion suppression. Excessive flow can blow ions away from the inlet. |

| Drying Gas Temperature | 250 - 400 °C | Crucial for desolvation of the droplets. Higher temperatures improve desolvation but can cause thermal degradation of labile compounds. |

| Cone/Nozzle Voltage | 20 - 70 V | A key parameter that helps with ion sampling and declustering (removing solvent molecules). Optimizing this voltage is critical for maximizing the precursor ion signal. |

Experimental Protocol: Assessing Matrix Effects

This protocol helps determine if the sample matrix is suppressing or enhancing the IS signal.

-

Prepare Three Sample Sets:

-

Set A (Neat Solution): Prepare your deuterated IS in the final mobile phase composition at its target concentration.

-

Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the extract with the deuterated IS to the same target concentration as Set A.

-

Set C (Pre-Extraction Spike): Spike the blank matrix with the deuterated IS before starting the extraction procedure. This sample is used to assess recovery, but for matrix effects, we compare Set A and B.

-

-

Analysis: Inject all three sets of samples (n=3-5 replicates each) into the LC-MS system.

-

Calculation: Calculate the matrix effect (ME) using the following formula:

-

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

-

Interpretation:

-

ME ≈ 100%: No significant matrix effect.

-

ME < 100%: Ion suppression is occurring.

-

ME > 100%: Ion enhancement is occurring.

-

If significant ion suppression (>15-20%) is observed, consider improving sample cleanup (e.g., using solid-phase extraction) or adjusting the chromatography to separate the IS from the interfering matrix components.[7]

Q3: I am observing significant isotopic overlap (crosstalk) between my analyte and the deuterated IS. How can I minimize this?

A3: Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa.[11] This is a critical issue, especially at high analyte concentrations, as it can lead to non-linear calibration curves and inaccurate quantification.[11]

Causality & Explanation:

-

Natural Isotope Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). For a large molecule, the statistical probability of it containing one or more of these heavy isotopes becomes significant. The M+1, M+2, etc., isotope peaks of the analyte can overlap with the m/z of the deuterated IS, especially if the mass difference is small (e.g., a D3-labeled standard).[11] This phenomenon is more pronounced for larger molecules and those containing elements with abundant heavy isotopes like chlorine or bromine.[11]

-

Impurity in the Standard: The deuterated IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis. Conversely, the analyte standard might contain traces of deuterated species. High isotopic enrichment (ideally ≥98%) is crucial.[1][2]

Strategies for Minimization:

-

Increase Deuteration Level: The simplest solution is to use an IS with a higher degree of deuteration. A mass difference of +3 Da is the bare minimum. Using a D5, D7, or even a ¹³C-labeled standard provides a larger mass gap, shifting the IS signal further away from the analyte's isotopic cluster and minimizing overlap.

-

Optimize MS/MS Transitions: Select MRM transitions that are unique to the analyte and the IS. Sometimes, deuteration can alter fragmentation pathways. Infuse both the analyte and the IS separately to find precursor-product ion pairs that are specific and intense for each compound.

-

Mathematical Correction: For cases where overlap is unavoidable, a mathematical correction can be applied during data processing.[11] This involves analyzing the pure analyte to determine the percentage contribution of its M+n isotope to the IS channel and then subtracting this contribution from the measured IS signal in unknown samples. A similar correction can be done for impurities in the IS.[11]

Data Presentation: Natural Abundance of Common Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93% |

| ¹³C | 1.07% | |

| Hydrogen | ¹H | 99.985% |

| ²H (D) | 0.015% | |

| Nitrogen | ¹⁴N | 99.632% |

| ¹⁵N | 0.368% | |

| Oxygen | ¹⁶O | 99.757% |

| ¹⁷O | 0.038% | |

| ¹⁸O | 0.205% |

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal degree of deuteration for an internal standard?